
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with four chlorine atoms and a phenyl group. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be achieved through the oxidation of alkyl-substituted benzenes using o-chloranil. The reaction involves the benzylic oxidation of the alkyl-substituted benzene, followed by acetal formation. This process typically requires elevated temperatures, such as refluxing in toluene . The yields of this reaction are generally low, indicating the need for optimization in industrial production methods .
Análisis De Reacciones Químicas
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- undergoes various chemical reactions, including:
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Acetal Formation: The compound can form acetals through reactions with aldehydes or ketones under acidic conditions.
Common reagents used in these reactions include o-chloranil for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, given its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed. For example, in biological systems, its derivatives may interact with cellular targets, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole: The parent compound, which lacks the chlorine and phenyl substitutions, making it less reactive in certain chemical reactions.
5-Chloro-1,3-benzodioxole: A similar compound with a single chlorine substitution, which exhibits different reactivity and applications.
1,3-Benzodioxole, 5-(1-propenyl)-: Another derivative with a propenyl group, used in different synthetic and biological applications.
Propiedades
Número CAS |
91821-49-7 |
|---|---|
Fórmula molecular |
C13H6Cl4O2 |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-8(15)10(17)12-11(9(7)16)18-13(19-12)6-4-2-1-3-5-6/h1-5,13H |
Clave InChI |
LQGXPKKLQYWOEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


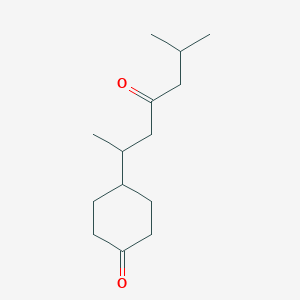
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
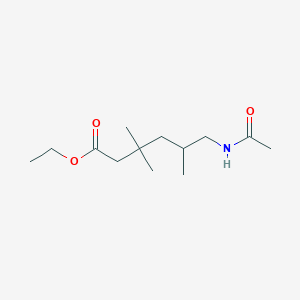
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)

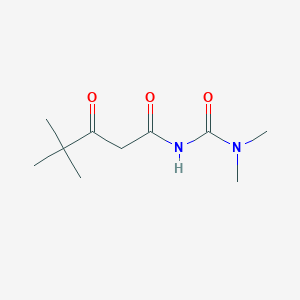
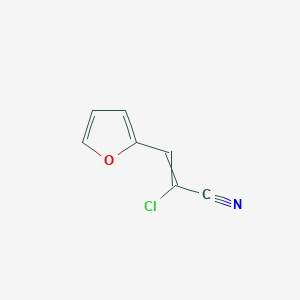
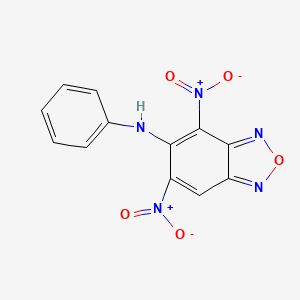
![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
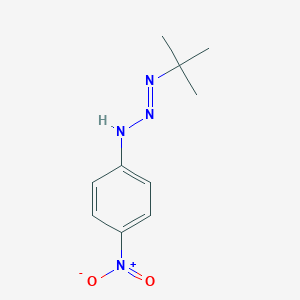
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
